D-Mannose
Overview
Description
D-Mannose: is a naturally occurring monosaccharide, which is a simple sugar related to glucose. It is found in various fruits and vegetables, including cranberries, apples, and oranges. This compound is known for its role in human metabolism and its potential therapeutic benefits, particularly in the prevention and treatment of urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Mannose can be synthesized from D-glucose through an epimerization reaction.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase and this compound isomerase can be used to convert D-fructose into this compound through isomerization.
Industrial Production Methods:
Plant Extraction: this compound is extracted from plant sources such as fruits, herbs, and palm.
Biotechnological Production: Recent advances have focused on the biotransformation of biomass raw materials like coffee grounds and konjac flour to produce this compound in a more sustainable and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannose can undergo oxidation reactions to form D-mannonic acid.
Reduction: Reduction of this compound can yield D-mannitol, a sugar alcohol.
Substitution: this compound can participate in substitution reactions, such as the formation of glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using alcohols or other nucleophiles.
Major Products:
D-Mannonic Acid: Formed through oxidation.
D-Mannitol: Formed through reduction.
Glycosides: Formed through substitution reactions.
Scientific Research Applications
Chemistry: D-Mannose is used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins .
Biology: this compound plays a role in glycoprotein synthesis and cell signaling. It is also studied for its prebiotic effects, promoting the growth of beneficial gut bacteria .
Medicine: this compound is widely researched for its potential in preventing and treating urinary tract infections by inhibiting the adhesion of Escherichia coli to the urinary tract . It is also investigated for its role in managing conditions like diabetes and obesity .
Industry: this compound is used in the food and cosmetic industries due to its low-calorie and non-toxic properties. It is also used as a food additive and in the production of dietary supplements .
Mechanism of Action
D-Mannose exerts its effects primarily by inhibiting the adhesion of Escherichia coli to the urothelium, the lining of the urinary tract. This is achieved through competitive inhibition, where this compound binds to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urothelial cells . This mechanism helps in reducing the risk of urinary tract infections.
Comparison with Similar Compounds
D-Glucose: An epimer of D-mannose at the C-2 position, widely used for energy production in the body.
D-Fructose: Another monosaccharide, often used as a sweetener in the food industry.
D-Galactose: A component of lactose, found in milk and dairy products.
Uniqueness of this compound: this compound is unique due to its specific role in preventing urinary tract infections by inhibiting bacterial adhesion. Unlike D-glucose and D-fructose, which are primarily used for energy, this compound has specialized applications in medicine and industry .
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
Record name | D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
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Record name | D-mannopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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